![molecular formula C14H14F5NO4 B558103 Boc-D-Pentafluorophenylalanine CAS No. 136207-26-6](/img/structure/B558103.png)
Boc-D-Pentafluorophenylalanine
Overview
Description
Boc-D-Pentafluorophenylalanine is a compound with the molecular formula C14H14F5NO4 . It has a molecular weight of 355.26 g/mol . The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group and a pentafluorophenyl (PFP) moiety attached to the amino acid alanine .
Synthesis Analysis
The synthesis of fluorinated phenylalanines, including Boc-D-Pentafluorophenylalanine, has been a hot topic in drug research over the last few decades . One method involves the coupling of commercially available aldehyde with N-Boc phosphonate glycinate to generate the enamino ester intermediate . The asymmetric hydrogenation of this enamine then affords the N-Boc-protected fluorophenylalanine ester .Molecular Structure Analysis
The molecular structure of Boc-D-Pentafluorophenylalanine can be represented by its IUPAC name, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid . Its InChI representation is InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m1/s1 .Scientific Research Applications
Comprehensive Analysis of Boc-D-Pentafluorophenylalanine Applications
Synthesis of Fluorinated Pharmaceuticals: Boc-D-Pentafluorophenylalanine is utilized in the synthesis of fluorinated pharmaceuticals, particularly in the creation of cryptophycin analogues, which are potent anticancer agents. The compound’s ability to introduce fluorine into pharmaceutical molecules is highly valued due to the unique properties that fluorine imparts, such as increased stability and bioavailability .
Peptide Synthesis: This compound is known for its role in peptide synthesis. The presence of a tert-butoxycarbonyl (BOC) protecting group allows for the selective introduction of amino acids during peptide chain assembly, which is crucial in the production of complex peptides .
Future Directions
Fluorinated phenylalanines, including Boc-D-Pentafluorophenylalanine, have considerable industrial and pharmaceutical potential . They have played an important role as potential enzyme inhibitors and therapeutic agents . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This suggests a promising future direction for the application of Boc-D-Pentafluorophenylalanine in various fields of biotechnology.
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDKQMIDSLETST-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929296 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Pentafluorophenylalanine | |
CAS RN |
136207-26-6 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Pentafluorophenylalanine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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